Cas no 1270395-53-3 (4-amino-4-(4-methylpyridin-3-yl)butanoic acid)

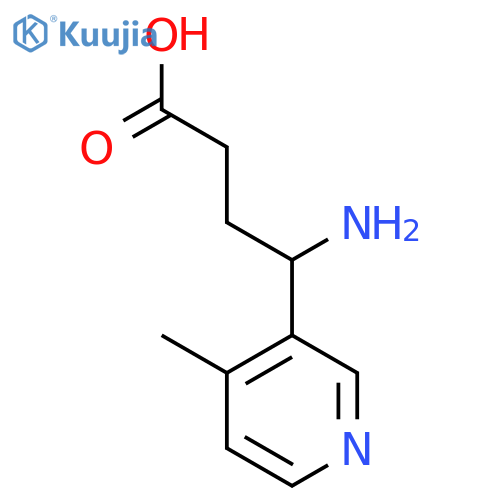

1270395-53-3 structure

商品名:4-amino-4-(4-methylpyridin-3-yl)butanoic acid

4-amino-4-(4-methylpyridin-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-(4-methylpyridin-3-yl)butanoic acid

- EN300-1854808

- 1270395-53-3

- AKOS006373156

-

- インチ: 1S/C10H14N2O2/c1-7-4-5-12-6-8(7)9(11)2-3-10(13)14/h4-6,9H,2-3,11H2,1H3,(H,13,14)

- InChIKey: KBFSHHSJOUJIOL-UHFFFAOYSA-N

- ほほえんだ: OC(CCC(C1C=NC=CC=1C)N)=O

計算された属性

- せいみつぶんしりょう: 194.105527694g/mol

- どういたいしつりょう: 194.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- 疎水性パラメータ計算基準値(XlogP): -2.3

4-amino-4-(4-methylpyridin-3-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1854808-0.05g |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid |

1270395-53-3 | 0.05g |

$948.0 | 2023-09-18 | ||

| Enamine | EN300-1854808-0.1g |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid |

1270395-53-3 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1854808-2.5g |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid |

1270395-53-3 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1854808-5.0g |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid |

1270395-53-3 | 5g |

$3812.0 | 2023-06-03 | ||

| Enamine | EN300-1854808-0.25g |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid |

1270395-53-3 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1854808-5g |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid |

1270395-53-3 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1854808-10g |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid |

1270395-53-3 | 10g |

$4852.0 | 2023-09-18 | ||

| Enamine | EN300-1854808-10.0g |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid |

1270395-53-3 | 10g |

$5652.0 | 2023-06-03 | ||

| Enamine | EN300-1854808-0.5g |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid |

1270395-53-3 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1854808-1.0g |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid |

1270395-53-3 | 1g |

$1315.0 | 2023-06-03 |

4-amino-4-(4-methylpyridin-3-yl)butanoic acid 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1270395-53-3 (4-amino-4-(4-methylpyridin-3-yl)butanoic acid) 関連製品

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬